2-(2-Amino-5-chlorophenyl)acetonitrile
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Overview
Description
The compound 2-(2-Amino-5-chlorophenyl)acetonitrile is a chemical of interest due to its potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 2-(2-Amino-5-chlorophenyl)acetonitrile.
Synthesis Analysis
The synthesis of related α-aminonitriles can be achieved through a Strecker reaction, as demonstrated in the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile . This suggests that 2-(2-Amino-5-chlorophenyl)acetonitrile could potentially be synthesized using a similar approach, involving the reaction of an appropriate aldehyde, amine, and cyanide source, possibly catalyzed by silica sulfuric acid or another suitable catalyst.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Amino-5-chlorophenyl)acetonitrile can be characterized using various techniques such as X-ray diffraction, as seen with the co-crystal of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile . This indicates that the molecular structure of 2-(2-Amino-5-chlorophenyl)acetonitrile could also be elucidated using such methods, providing insights into its crystalline form and molecular geometry.
Chemical Reactions Analysis
The behavior of structurally related compounds in various chemical reactions can shed light on the reactivity of 2-(2-Amino-5-chlorophenyl)acetonitrile. For instance, the study of the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide suggests that 2-(2-Amino-5-chlorophenyl)acetonitrile may also undergo similar reactions depending on the pH and other conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical techniques. For example, the spectrophotometric and spectroscopic characterization of the charge transfer complex of 2-aminopyrimidine with chloranilic acid provides a method to study the interaction of 2-(2-Amino-5-chlorophenyl)acetonitrile with other chemical entities. Additionally, the pharmacological analysis of 2-aminopyridine- and 2-chloropyridine-3,5-dicarbonitriles offers a perspective on the potential biological activities of 2-(2-Amino-5-chlorophenyl)acetonitrile.
Scientific Research Applications
Synthesis and Material Science
2-(2-Amino-5-chlorophenyl)acetonitrile serves as a precursor in various chemical syntheses, showcasing its importance in material science and organic chemistry. Notably, its derivatives have been explored for antimicrobial properties and as intermediates in the synthesis of complex molecules. For instance, a study detailed the synthesis of formazans from a Mannich base derived from a related compound, indicating moderate antimicrobial activity against specific bacterial and fungal strains (Sah et al., 2014). Another research explored the electrochemical oxidation of a similar thiophene derivative, highlighting its potential as a new class of photoluminescent material (Ekinci et al., 2000). These applications underscore the compound's role in synthesizing materials with potential electronic and photonic properties.
Antitumor Activity
The compound's structural analogs have been investigated for their antitumor activity, revealing the therapeutic potential of its derivatives. A study on novel 2-aminothiophene derivatives synthesized using Gewald methodology showed inhibitory effects against human tumor cell lines, indicating their promise as antitumor agents (Khalifa & Algothami, 2020). This research demonstrates the significance of such compounds in the development of new anticancer drugs, expanding the applications of 2-(2-Amino-5-chlorophenyl)acetonitrile derivatives in medicinal chemistry.
Photovoltaic and Electronic Applications
The derivatives of 2-(2-Amino-5-chlorophenyl)acetonitrile have been studied for their structural and optical properties, contributing to advancements in photovoltaic technologies and electronic applications. For example, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the compound , have been analyzed for their utility in organic-inorganic photodiode fabrication (Zeyada et al., 2016). These findings highlight the potential of such compounds in enhancing the efficiency and functionality of photovoltaic devices.
Electropolymerization and Material Modification
Research into the electropolymerization of related compounds has shown significant advancements in material science, particularly in the modification of surface properties for various applications. A study on the electropolymerization of ruthenium aminophenanthroline metallopolymer films from an ionic liquid demonstrated the impact of solvent choice on deposition rates, film morphology, and electrochemical and photonic properties (Venkatanarayanan et al., 2008). These insights are crucial for the development of materials with tailored properties for specific industrial and technological applications.
Safety and Hazards
properties
IUPAC Name |
2-(2-amino-5-chlorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEIHTPUDXXQII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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